1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Description
Properties
IUPAC Name |
3-propyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2-4H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDRPOYGQYGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CNC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted amine with a thiol-containing compound, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form more saturated derivatives.
Substitution: The propyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, making it useful in coordination chemistry. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolone derivatives vary in substituents at positions 1, 2, and 4, which significantly influence their physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The sulfhydryl (-SH) group at position 2 in 1-propyl-2-sulfanyl derivatives confers nucleophilic reactivity, enabling interactions with thiol-sensitive enzymes or receptors .
Synthetic Methodologies :
- Transition-metal-free cyclization (KOH-promoted) is widely used for imidazolones, achieving yields >80% for compounds like 1-propyl-2-sulfanyl derivatives .
- Pd(0)-catalyzed C-H functionalization enables large-scale synthesis of fluorophores, though this method is less common for simple imidazolones .
Pharmacological Applications :
- Imidazolones with electron-withdrawing groups (e.g., chloro, fluoro) exhibit enhanced antimicrobial activity. For example, 1-(4-chlorobenzyl) derivatives show promise in chemoprevention via Nrf2/Keap1 pathway modulation .
- 2-Butyl derivatives are critical intermediates in angiotensin II receptor antagonists (e.g., losartan), highlighting the scaffold’s versatility in drug design .
Physicochemical and Spectral Data Comparison
Table 2: Spectral and Stability Data
| Compound | Boiling Point (°C) | Density (g/cm³) | Spectral Features (IR/NMR) | Stability Notes |
|---|---|---|---|---|
| This compound | 391 (predicted) | 1.48 | IR: ν(S-H) ~2550 cm⁻¹; ¹H NMR: δ 1.0 (t, CH₃) | Air-sensitive due to -SH |
| 1-Cycloheptyl-2-sulfanyl derivative | Not reported | 1.32 | ¹³C NMR: δ 28.5 (cycloheptyl CH₂) | Stable under inert gas |
| 1-(4-Chlorobenzyl)-2-hydrazino derivative | 391.3 | 1.48 | MS: m/z 238.67 [M+H]⁺ | Hygroscopic; store at 4°C |
Biological Activity
1-Propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound belonging to the imidazole family, characterized by its unique structure that includes a propyl group and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound is defined by the following features:
- Core Structure : A five-membered ring containing three carbon atoms and two nitrogen atoms.
- Substituents : A propyl group at the first position and a sulfanyl group at the second position.
This configuration influences the compound's reactivity and biological activity significantly, making it a subject of interest in various research studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of a propyl-substituted amine with a thiol-containing compound, followed by cyclization to form the imidazole ring. Specific catalysts and solvents are often required to optimize yield and purity during synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogenic bacteria. For instance, studies have reported its activity against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 27 |
| Escherichia coli | 16 µg/mL | 24 |
| Klebsiella pneumoniae | 8 µg/mL | 30 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Various studies have evaluated its effects on different cancer cell lines. For example, it was found to inhibit cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating significant cytotoxicity .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| HepG2 | 0.71 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells and cancer cells. These interactions can lead to the disruption of essential cellular processes such as DNA synthesis and cell division .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Antibacterial Resistance : A study investigated the efficacy of this compound against metronidazole-resistant strains of Helicobacter pylori, demonstrating its potential as an alternative therapeutic agent in treating resistant infections .
- Anticancer Research : Another study focused on its effects on various cancer cell lines, revealing that it could induce apoptosis in targeted cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
